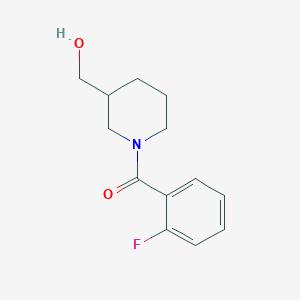

(2-Fluoro-phenyl)-(3-hydroxymethyl-piperidin-1-yl)-methanone

Description

(2-Fluoro-phenyl)-(3-hydroxymethyl-piperidin-1-yl)-methanone is a synthetic organic compound featuring a 2-fluorophenyl group linked via a methanone bridge to a piperidine ring substituted with a hydroxymethyl group at the 3-position. This structure combines aromatic, ketone, and heterocyclic moieties, making it a candidate for pharmacological exploration.

Properties

IUPAC Name |

(2-fluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-6-2-1-5-11(12)13(17)15-7-3-4-10(8-15)9-16/h1-2,5-6,10,16H,3-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIZFDMPNIHXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403597 | |

| Record name | (2-fluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349128-53-6 | |

| Record name | (2-fluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (2-Fluoro-phenyl)-(3-hydroxymethyl-piperidin-1-yl)-methanone can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorobenzoyl chloride with 3-hydroxymethylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2-Fluoro-phenyl)-(3-hydroxymethyl-piperidin-1-yl)-methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

(2-Fluoro-phenyl)-(3-hydroxymethyl-piperidin-1-yl)-methanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Fluoro-phenyl)-(3-hydroxymethyl-piperidin-1-yl)-methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.

Comparison with Similar Compounds

Key Structural Analogs

Below is a comparative analysis of the target compound and its closest analogs based on substitution patterns and synthesis routes:

Key Observations :

- Substituent Position: The 3-hydroxymethyl group in the target compound contrasts with analogs bearing substituents at the 4-position (e.g., 4-hydroxy or 4-amino), which may alter ring puckering and conformational stability .

- Synthetic Routes : Carbodiimide-based coupling (e.g., EDC) is common for introducing piperidine moieties, as seen in the target compound and aryl analogs .

Physical Characterization

- NMR Data: Analogous compounds, such as (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone, exhibit characteristic aromatic proton shifts at δ 7.78–6.93 ppm and piperidine methyl resonances near δ 2.18 ppm . The target compound’s hydroxymethyl group would likely show a distinct δ 3.5–4.0 ppm signal.

- Computational Studies: B3LYP/6-31G* methods, used for related Schiff base methanones, predict electronic properties and stability influenced by substituent electronegativity .

Biological Activity

(2-Fluoro-phenyl)-(3-hydroxymethyl-piperidin-1-yl)-methanone, with the molecular formula C13H16FNO2 and CAS number 349128-53-6, is a synthetic compound notable for its potential biological activities. Its structure features a fluorinated phenyl ring and a piperidine moiety, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H16FNO2 |

| Molecular Weight | 237.27 g/mol |

| IUPAC Name | (2-fluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |

| InChI Key | SLIZFDMPNIHXCK-UHFFFAOYSA-N |

Biological Activity

The biological activity of (2-Fluoro-phenyl)-(3-hydroxymethyl-piperidin-1-yl)-methanone has been the subject of various studies, focusing on its interactions with biological targets, particularly in the context of neurological disorders and antimicrobial properties.

The compound's mechanism involves binding to specific receptors or enzymes, which modulates their activity. Preliminary studies suggest that it may influence neurotransmitter systems, potentially impacting conditions such as anxiety and depression. The exact pathways remain under investigation, but initial data indicate promising interactions with key molecular targets.

Antimicrobial Activity

Research has shown that compounds similar to (2-Fluoro-phenyl)-(3-hydroxymethyl-piperidin-1-yl)-methanone exhibit significant antimicrobial properties. In vitro studies have indicated that derivatives containing halogen substituents can hinder bacterial growth effectively. For instance, compounds with fluorine atoms have demonstrated lower minimum inhibitory concentration (MIC) values against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including those related to (2-Fluoro-phenyl)-(3-hydroxymethyl-piperidin-1-yl)-methanone. The results showed:

| Compound | MIC against E. coli (mg/mL) | MIC against S. aureus (mg/mL) |

|---|---|---|

| (2-Fluoro-phenyl)-(3-hydroxymethyl-piperidin-1-yl)-methanone | 0.025 | 0.0195 |

| Related compound A | 0.030 | 0.022 |

| Related compound B | 0.040 | 0.025 |

These findings suggest that the fluorinated derivative possesses enhanced antibacterial activity compared to non-fluorinated analogs.

Structure–Activity Relationship (SAR)

Studies on SAR have revealed that the presence of the fluorine atom significantly enhances the biological activity of piperidine derivatives. The following observations were made:

- Fluorine Substitution : Compounds with fluorine exhibited better receptor affinity and lower IC50 values in enzyme inhibition assays.

- Hydroxymethyl Group : The hydroxymethyl group at the piperidine position contributes to increased solubility and bioavailability.

- Comparative Analysis : When compared to other halogenated derivatives, those containing fluorine showed superior potency against both bacterial and fungal strains.

Ongoing Research

Current research focuses on further elucidating the pharmacodynamics and pharmacokinetics of (2-Fluoro-phenyl)-(3-hydroxymethyl-piperidin-1-yl)-methanone, particularly its potential as a therapeutic agent in treating neurological disorders and infections resistant to conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.